molecular formula C24H21BrClN3O2 B3679289 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide

Cat. No.: B3679289
M. Wt: 498.8 g/mol
InChI Key: GLFRCZYIHTYLKX-UHFFFAOYSA-N
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety linked to a phenyl ring, further substituted with bromine and chlorine atoms. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride to form benzoylpiperazine.

    Coupling with Phenyl Ring: The benzoylpiperazine is then coupled with a phenyl ring substituted with bromine and chlorine atoms through a nucleophilic substitution reaction.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide
  • N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
  • N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(naphthalen-1-yloxy)acetamide

Uniqueness

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrClN3O2/c25-18-6-11-22(26)21(16-18)23(30)27-19-7-9-20(10-8-19)28-12-14-29(15-13-28)24(31)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFRCZYIHTYLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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